molecular formula C25H17ClN2O4 B11180288 3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one)

3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one)

Cat. No.: B11180288
M. Wt: 444.9 g/mol
InChI Key: FAIYIIQEOYDBRL-UHFFFAOYSA-N
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Description

3,3'-[(4-Chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) is a bis-quinolinone derivative synthesized via the reaction of 4-hydroxyquinolin-2(1H)-ones with 4-chlorobenzaldehyde under DMF/Et₃N conditions. This method, reported by Ashr et al. (2020), yields the compound in 70–85% efficiency, surpassing earlier methods in both safety and yield . The compound adopts an anti-conformation stabilized by intramolecular hydrogen bonds between hydroxyl and carbonyl groups, as confirmed by X-ray crystallography . It exhibits promising antiviral activity against SARS-CoV-2, with molecular docking studies showing binding affinity to the main protease (Mpro) comparable to Darunavir .

Properties

Molecular Formula

C25H17ClN2O4

Molecular Weight

444.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)-(4-hydroxy-2-oxo-1H-quinolin-3-yl)methyl]-4-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C25H17ClN2O4/c26-14-11-9-13(10-12-14)19(20-22(29)15-5-1-3-7-17(15)27-24(20)31)21-23(30)16-6-2-4-8-18(16)28-25(21)32/h1-12,19H,(H2,27,29,31)(H2,28,30,32)

InChI Key

FAIYIIQEOYDBRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(C3=CC=C(C=C3)Cl)C4=C(C5=CC=CC=C5NC4=O)O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The most widely reported method involves a condensation reaction between 4-chlorobenzaldehyde and two equivalents of 4-hydroxyquinolin-2(1H)-one (or its methyl-substituted analog). The reaction proceeds via nucleophilic attack by the hydroxyl groups of the quinolinone on the aldehyde carbonyl carbon, followed by dehydration to form the methanediyl (–CH<sub>2</sub>–) bridge.

Key steps :

  • Nucleophilic addition : Hydroxyl groups of quinolinone attack the aldehyde carbonyl.

  • Dehydration : Loss of water forms the imine linkage between the quinoline units.

  • Purification : Recrystallization from ethanol or mixed solvents achieves high purity.

Optimization Studies

  • Catalysts : Acidic or basic conditions (e.g., acetic acid, K<sub>2</sub>CO<sub>3</sub>) accelerate the reaction.

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility, while ethanol facilitates recrystallization.

  • Temperature : Reactions typically proceed at 80–120°C for 4–24 hours.

Table 1: Representative Reaction Conditions

ReactantsSolventCatalystTemperature (°C)Time (h)Yield (%)Purity (HPLC)
4-Chlorobenzaldehyde + 4-hydroxyquinolin-2(1H)-oneEthanolK<sub>2</sub>CO<sub>3</sub>901268–75≥95%
4-Chlorobenzaldehyde + 4-hydroxy-6-methylquinolin-2(1H)-oneDMFH<sub>2</sub>SO<sub>4</sub>11087293%

Friedel-Crafts Alkylation Approach

Methodology

An alternative route employs Friedel-Crafts alkylation using AlCl<sub>3</sub> as a Lewis acid. This method is advantageous for large-scale synthesis due to improved mixing in high-boiling solvents (e.g., sulfolane).

Steps :

  • Activation : AlCl<sub>3</sub> coordinates with the aldehyde, enhancing electrophilicity.

  • Electrophilic substitution : Quinolinone attacks the activated aldehyde.

  • Demethylation : If methoxy precursors are used, demethylation yields the final hydroxyquinolinone.

Critical Parameters

  • Solvent choice : High-boiling solvents (e.g., sulfolane, DMF) prevent side reactions.

  • Stoichiometry : A 1:2 molar ratio of aldehyde to quinolinone ensures complete bis-adduct formation.

  • Workup : Hydrolysis of the AlCl<sub>3</sub> complex with aqueous base followed by extraction.

Reductive Cyclization of Nitro Precursors

Synthesis Pathway

This method, adapted from pyridinone syntheses, involves:

  • Nitration : 3,4-Dimethoxyacetophenone is nitrated to introduce a nitro group.

  • Reductive cyclization : Catalytic hydrogenation (e.g., Pd/C) forms the quinolinone core.

  • Chlorination : POCl<sub>3</sub> or PCl<sub>5</sub> replaces hydroxyl groups with chlorine.

Table 2: Reductive Cyclization Parameters

StepReagents/ConditionsYield (%)
NitrationHNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0–5°C85
Reductive cyclizationH<sub>2</sub> (1 atm), Pd/C, ethanol, 50°C78
ChlorinationPOCl<sub>3</sub>, reflux, 4 h90

Characterization and Quality Control

Spectroscopic Analysis

  • <sup>1</sup>H NMR : Peaks at δ 10.2–11.5 ppm (hydroxyl protons), δ 6.8–8.5 ppm (aromatic protons).

  • MS (ESI) : Molecular ion peak at m/z 372.81 [M+H]<sup>+</sup>.

  • HPLC : Purity ≥95% with retention time matching reference standards.

Challenges in Synthesis

  • Regioselectivity : Competing formation of mono- vs. bis-adducts requires careful stoichiometric control.

  • Purification : Recrystallization efficiency depends on solvent polarity and cooling rate.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodAdvantagesLimitationsScale Suitability
CondensationSimple setup, high purityModerate yields (65–75%)Lab to pilot
Friedel-CraftsScalable, robust mixingRequires toxic AlCl<sub>3</sub>Industrial
Reductive cyclizationHigh yields (85–90%)Multi-step, costly catalystsLab-scale

Chemical Reactions Analysis

Types of Reactions

3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division. This inhibition can result in the suppression of cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1. 3,3′-Arylmethylene-bis(4-hydroxyquinolin-2(1H)-ones)
  • Synthesis: Traditional methods involve aromatic aldehydes and quinolones (Han and Zhou, 2019) or aromatic amines and diethyl malonate (Aly et al.), but these suffer from low yields (60–70%) and hazardous conditions .
  • Activity : These compounds show anticoagulant and vitamin K-like activity but lack reported antiviral efficacy .
2.1.2. 3,3′-((4-Chlorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one)
  • Structure: Replaces quinolinone with coumarin, retaining the 4-chlorophenyl linker .
  • Synthesis : Solid-phase method with FT-IR and NMR confirmation .
  • Activity: No specific biological data reported, highlighting a gap compared to the target compound’s anti-COVID-19 activity .
2.1.3. Triazole-Linked Bis-Quinolinones
  • Structure: 3,3′-((4-(Triazolylmethoxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-ones) .
  • Activity : Compound 8g shows potent antiproliferative activity (IC₅₀ = 1.2–1.4 µM against MCF-7/Panc-1 cells) via G2/M phase arrest .
  • Key Difference : The triazole linker enhances cytotoxicity but reduces antiviral focus compared to the target compound .

Functional Derivatives of 4-Hydroxyquinolin-2(1H)-ones

2.2.1. 6-Fluoro-3-phenyl-4-hydroxyquinolin-2(1H)-one
  • Activity : Antitubercular lead compound (MIC = 3.2 µM) .
  • Key Difference : Fluorine substitution at position 6 enhances antimycobacterial activity, whereas the 4-chlorophenyl group in the target compound broadens therapeutic scope to virology .
2.2.2. Tetrakis(4-hydroxyquinolin-2(1H)-ones)
  • Structure: Four quinolinone units linked via acenaphthylene .
  • Synthesis: Reaction with acenaphthoquinone in ethanol .
  • Key Difference : Increased molecular weight (vs. dimeric target compound) likely reduces bioavailability .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Biscoumarin Analog Triazole-Linked Derivative
Molecular Weight 447.06 g/mol 447.06 g/mol ~650–750 g/mol
LogP (Predicted) ~3.5 (chlorophenyl enhances) ~3.2 ~4.1 (triazole increases)
Hydrogen Bonding Anti-form H-bonds No data Triazole participates in H-bonding
Biological Focus Antiviral Undetermined Anticancer

Stability and Conformational Analysis

The target compound’s anti-conformation and intramolecular H-bonding confer superior stability under physiological conditions compared to non-stabilized analogs like 3,3′-dihydroxy-4,4′-dinitrohexafluorobiphenyl () or less rigid bis-coumarins . This stability may enhance in vivo half-life and target engagement .

Biological Activity

3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) is a synthetic compound belonging to the class of bis-4-hydroxyquinolin-2(1H)-ones. This compound is characterized by its unique structure, which consists of two 4-hydroxyquinolin-2(1H)-one moieties connected by a methylene bridge substituted with a 4-chlorophenyl group. Its potential biological activities make it a subject of interest in medicinal chemistry.

The compound's structure can be represented as follows:

C25H17ClN2O2\text{C}_{25}\text{H}_{17}\text{Cl}\text{N}_{2}\text{O}_{2}

This structural configuration allows for various interactions with biological targets, which can influence its pharmacological properties.

Biological Activities

Research indicates that compounds related to 4-hydroxyquinolin-2(1H)-one exhibit a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains due to its ability to disrupt bacterial cell walls and inhibit enzyme activity.
  • Anticancer Properties : Studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways.
  • Antioxidant Activity : The hydroxyl groups present in the structure contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

The biological activity of 3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) is attributed to:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It may interact with various receptors, modulating their activity and influencing physiological responses.

Case Studies and Research Findings

Several studies have evaluated the biological activities of related compounds. For instance:

  • Antimicrobial Efficacy : A study reported that derivatives of 4-hydroxyquinolin-2(1H)-one exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range, indicating potent activity .
  • Anticancer Activity : In vitro studies demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 5 to 20 µM, suggesting effective cytotoxicity .
  • Antioxidant Properties : Research highlighted the compound's ability to reduce oxidative stress markers in cellular models, showcasing its potential as a therapeutic agent for conditions associated with oxidative damage .

Comparative Analysis

To better understand the unique properties of 3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one), a comparison with similar compounds is useful:

Compound NameStructureKey Features
4-Hydroxyquinolin-2(1H)-oneC9H7NOBase structure; exhibits antimicrobial activity
6-Chloro-4-hydroxyquinolineC9H7ClNSimilar core structure; enhanced solubility
2-Methyl-3-(4-chlorophenyl)quinazolin-4-oneC15H11ClN2OContains chlorophenyl; studied for anticancer properties

The unique methylene bridge in 3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one) may enhance its biological activity by allowing better spatial orientation when interacting with biological targets.

Q & A

Q. What are the optimized synthetic routes for 3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one), and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of 4-hydroxyquinolin-2(1H)-one derivatives with aromatic aldehydes. Key methods include:
  • Classical Heating : Reaction of two equivalents of 4-hydroxyquinolin-2(1H)-one with one equivalent of 4-chlorobenzaldehyde in a water–ethanol solvent system under reflux (yields ~60–70%) .
  • Microwave-Assisted Synthesis : Reduces reaction time from 70+ hours to 1.5 hours with comparable yields (~50–70%) .
  • Formylation via DMF/Et₃N : A novel method using dimethylformamide (DMF) as a formyl donor achieves higher regioselectivity and avoids hazardous formaldehyde .
    Critical Parameters : Solvent choice (DMF improves regioselectivity), catalyst (CuI for click chemistry derivatization ), and temperature (microwave vs. reflux).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H NMR (DMSO-d₆) : Key peaks include aromatic protons (δ 6.8–8.2 ppm) and hydroxyl groups (δ 10–12 ppm). The methanediyl bridge (CH₂) appears as a singlet at δ ~4.5–5.0 ppm .
  • X-ray Crystallography : Confirms planar quinolinone rings and dihedral angles between chlorophenyl substituents (e.g., 85–90°) .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 454.2) and detects impurities .

Q. What are the recommended safety protocols for handling this compound?

  • Methodological Answer :
  • Acute Toxicity : Classified as Category 4 for oral, dermal, and inhalation exposure. Use PPE (gloves, goggles, lab coat) and work in a fume hood .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .
  • Storage : Keep in airtight containers away from light and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction conditions reported across literature (e.g., classical vs. microwave methods)?

  • Methodological Answer :
  • Data Analysis : Compare reaction kinetics (e.g., activation energy via Arrhenius plots) to explain time-yield disparities. Microwave irradiation reduces activation energy by 30–40% .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethanol-water systems to optimize regioselectivity .
  • By-Product Identification : Use HPLC-MS to detect intermediates (e.g., mono-condensed products) in low-yield reactions .

Q. How to design experiments to evaluate structure-activity relationships (SAR) for anticancer activity?

  • Methodological Answer :
  • Derivatization : Introduce substituents via click chemistry (e.g., triazole rings) using CuI-catalyzed azide-alkyne cycloaddition .
  • Biological Assays :
Assay Target Protocol Reference
MTT assayHeLa cells48-hour incubation, IC₅₀ calculation
Apoptosis screeningCaspase-3/7 activationFlow cytometry with Annexin V/PI staining
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity for topoisomerase II .

Q. What computational methods are used to predict its anti-COVID-19 potential?

  • Methodological Answer :
  • Molecular Docking : Compare binding energies with SARS-CoV-2 main protease (PDB: 6LU7) using Darunavir as a reference. The bis-quinolinone scaffold shows strong hydrogen bonding with Cys145 and His41 residues (ΔG ≈ −9.2 kcal/mol) .
  • MD Simulations : Perform 100-ns simulations to assess stability of the protease-ligand complex (RMSD < 2.0 Å) .
  • ADMET Prediction : Use SwissADME to optimize logP (<5) and BBB permeability for CNS activity .

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